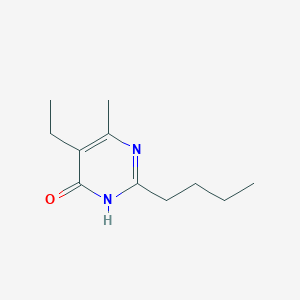
2-butyl-5-ethyl-6-methyl-1H-pyrimidin-4-one
Vue d'ensemble
Description
2-butyl-5-ethyl-6-methyl-1H-pyrimidin-4-one is a heterocyclic organic compound with a pyrimidine ring structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of butyl, ethyl, and methyl substituents on the pyrimidine ring can influence its chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-butyl-5-ethyl-6-methyl-1H-pyrimidin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the condensation of a β-diketone with an amidine or urea derivative. For example, the reaction of 2-butanone with ethyl acetoacetate and urea in the presence of a base such as sodium ethoxide can yield the desired pyrimidinone.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis. The use of automated systems can also help in scaling up the production while maintaining consistency in product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-butyl-5-ethyl-6-methyl-1H-pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.
Reduction: Reduction reactions can convert the pyrimidinone to its dihydropyrimidine analogs.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrimidine N-oxides, while reduction can produce dihydropyrimidines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
2-butyl-5-ethyl-6-methyl-1H-pyrimidin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It can be used in the production of materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-butyl-5-ethyl-6-methyl-1H-pyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-butyl-5-ethyl-6-methyl-1H-pyrimidin-2-one
- 2-butyl-5-ethyl-6-methyl-1H-pyrimidin-4-thione
- 2-butyl-5-ethyl-6-methyl-1H-pyrimidin-4-amine
Uniqueness
2-butyl-5-ethyl-6-methyl-1H-pyrimidin-4-one is unique due to its specific substitution pattern on the pyrimidine ring. This pattern can influence its chemical reactivity and biological activity, making it distinct from other similar compounds. The presence of butyl, ethyl, and methyl groups can also affect its solubility, stability, and overall properties, contributing to its uniqueness in various applications.
Propriétés
Formule moléculaire |
C11H18N2O |
|---|---|
Poids moléculaire |
194.27 g/mol |
Nom IUPAC |
2-butyl-5-ethyl-4-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C11H18N2O/c1-4-6-7-10-12-8(3)9(5-2)11(14)13-10/h4-7H2,1-3H3,(H,12,13,14) |
Clé InChI |
APDMVECBJSYFER-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=NC(=C(C(=O)N1)CC)C |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














